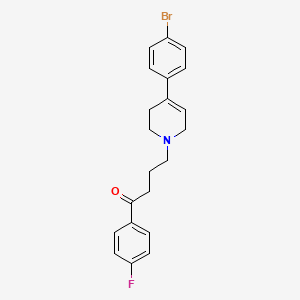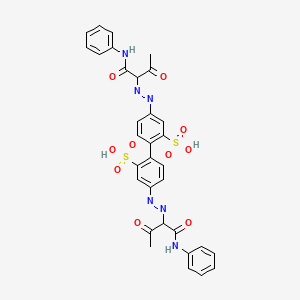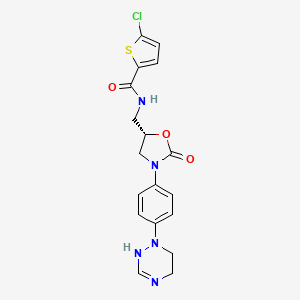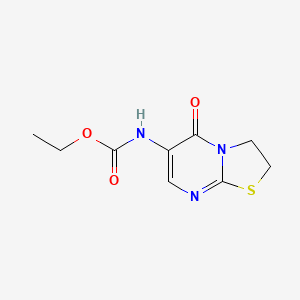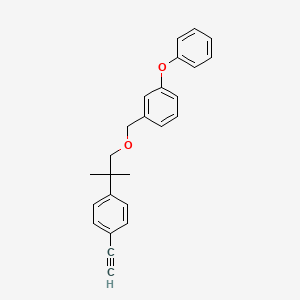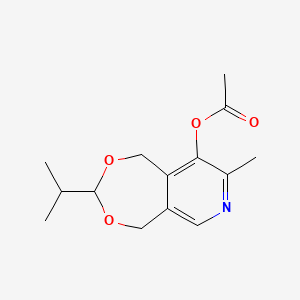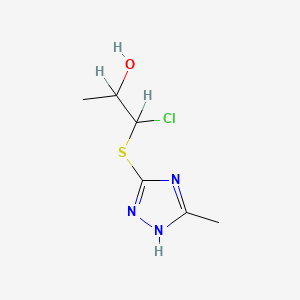
1-Chloro-3-((5-methyl-1H-1,2,4-triazol-3-yl)thio)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Chloro-2-hydroxypropylthio)-5-methyl-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chloro-hydroxypropylthio group attached to the triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Chloro-2-hydroxypropylthio)-5-methyl-1,2,4-triazole typically involves the reaction of 1,2,4-triazole-3-thione with 1-chloro-2,3-epoxypropane. The reaction proceeds through the addition of the chloro-epoxypropane to the triazole-thione, resulting in the formation of the desired product. The reaction conditions generally include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures.
Catalyst: A base such as sodium hydroxide or potassium carbonate may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 3-(1-Chloro-2-hydroxypropylthio)-5-methyl-1,2,4-triazole may involve larger-scale batch or continuous processes. The reaction conditions are optimized for yield and purity, and the product is typically purified through crystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Chloro-2-hydroxypropylthio)-5-methyl-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the chloro group or to modify the triazole ring.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted triazoles can be formed.
Oxidation Products: Oxidation of the hydroxy group leads to the formation of carbonyl-containing triazoles.
Reduction Products: Reduction can yield dechlorinated or modified triazole derivatives.
Applications De Recherche Scientifique
3-(1-Chloro-2-hydroxypropylthio)-5-methyl-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its triazole moiety which is known to exhibit various pharmacological activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-(1-Chloro-2-hydroxypropylthio)-5-methyl-1,2,4-triazole involves its interaction with specific molecular targets. The chloro-hydroxypropylthio group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The triazole ring is known to bind to metal ions and can act as a ligand in coordination chemistry, influencing various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(1-Chloro-2-hydroxypropyl)-1,2,4-triazole
- 3-(1-Chloro-2-hydroxypropylthio)-1,2,4-triazole
- 3-(1-Chloro-2-hydroxypropyl)-5-methyl-1,2,4-triazole
Uniqueness
3-(1-Chloro-2-hydroxypropylthio)-5-methyl-1,2,4-triazole is unique due to the presence of both a chloro and hydroxypropylthio group attached to the triazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
134399-12-5 |
|---|---|
Formule moléculaire |
C6H10ClN3OS |
Poids moléculaire |
207.68 g/mol |
Nom IUPAC |
1-chloro-1-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]propan-2-ol |
InChI |
InChI=1S/C6H10ClN3OS/c1-3(11)5(7)12-6-8-4(2)9-10-6/h3,5,11H,1-2H3,(H,8,9,10) |
Clé InChI |
WDONMKOLRCMSRM-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NN1)SC(C(C)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,11,13-trimethyl-5-(2-methyl-4-nitrophenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B12746035.png)
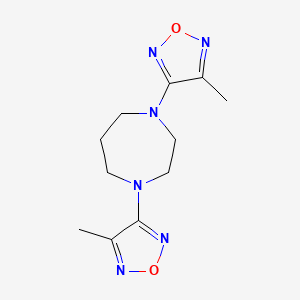


![N'-[2-(diethylamino)ethyl]-4-propoxybenzenecarboximidamide;hydrochloride](/img/structure/B12746085.png)
